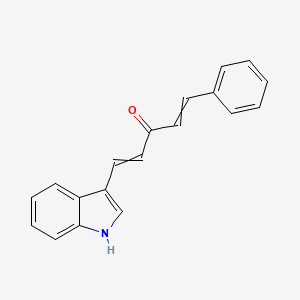
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a significant heterocyclic structure in organic chemistry due to its presence in various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one typically involves the condensation of indole-3-carbaldehyde with a suitable phenyl-substituted diene. One common method is the Knoevenagel condensation, where indole-3-carbaldehyde reacts with a phenyl-substituted malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive nature.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and proteins, leading to modulation of their activity. For example, indole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and protein kinases, which play crucial roles in inflammation and cancer . The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with biological macromolecules, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one, known for its role in multicomponent reactions.
Indole-3-acetic acid: A plant hormone with similar indole structure, involved in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, studied for its anticancer properties.
Uniqueness
This compound is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other indole derivatives. This makes it a valuable compound for studying electronic effects in organic reactions and for developing new materials with specific electronic characteristics.
Propiedades
Número CAS |
474318-38-2 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C19H15NO/c21-17(12-10-15-6-2-1-3-7-15)13-11-16-14-20-19-9-5-4-8-18(16)19/h1-14,20H |
Clave InChI |
XBAMPIYVJISUEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)


![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)






